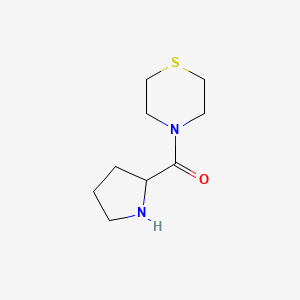
4-(Pyrrolidine-2-carbonyl)thiomorpholine
Descripción general
Descripción
“4-(Pyrrolidine-2-carbonyl)thiomorpholine” is a chemical compound with the molecular formula C9H16N2OS . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidine-2-carbonyl)thiomorpholine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidine-2-carbonyl)thiomorpholine” includes a pyrrolidine ring, a carbonyl group, and a thiomorpholine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of derivatives of thiomorpholine, including structures related to 4-(pyrrolidine-2-carbonyl)thiomorpholine, has been explored for their antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives via nucleophilic substitution reactions, aiming to develop molecules with increased microbial intracellular concentration to combat microbial resistance. The antimicrobial activity of these compounds was confirmed, suggesting potential applications in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Environmental Degradation
Research by Bae et al. (2002) investigated the biodegradability of secondary amines, including pyrrolidine, under anaerobic conditions. They discovered that microbial consortia could degrade pyrrolidine in the presence of nitrate, using it as a carbon, nitrogen, and energy source. This study provides insight into the environmental degradation processes of compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine and their potential impact on nitrate reduction and nitrogen gas production (H. Bae et al., 2002).
Catalytic Applications
Zhang et al. (2015) developed a cobalt-catalyzed method for the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This method involves C-H bond functionalization and offers an efficient way to access a variety of pyrrolidinones, highlighting the utility of thiomorpholine derivatives in catalytic transformations and synthetic chemistry (Jitan Zhang et al., 2015).
Antioxidant Activity
Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, providing insights into the potential for compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine to act as radical scavengers in physiological environments. This research indicates the significance of such derivatives in developing new antioxidants (N. Nguyen et al., 2022).
Propiedades
IUPAC Name |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAALYTCRMOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-2-carbonyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



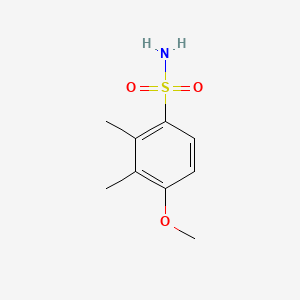

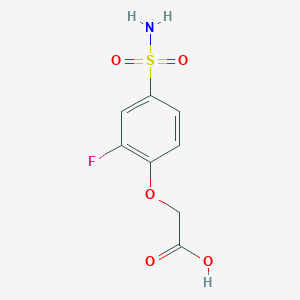
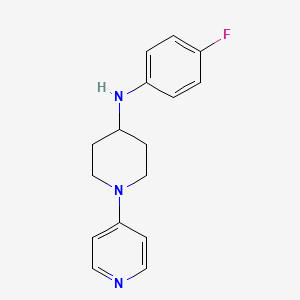
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
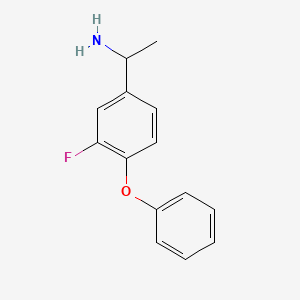
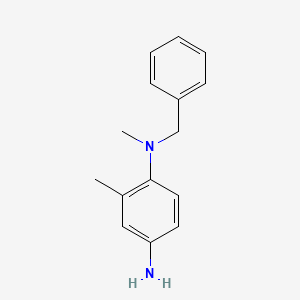
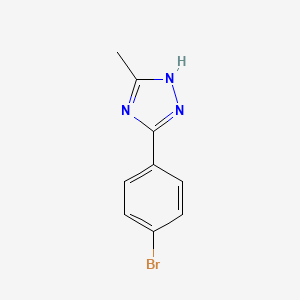
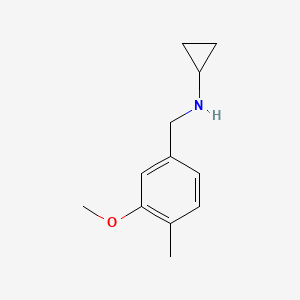
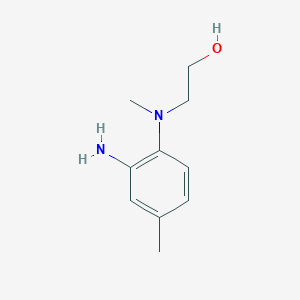
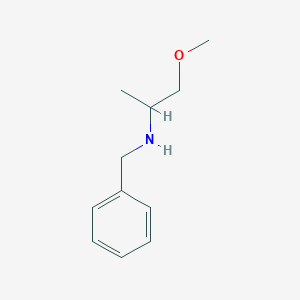
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
